molecular formula C15H15NO5S B12512299 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12512299
M. Wt: 321.3 g/mol
InChI Key: KBOXSNWRHOXKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-{5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid.

    Reduction: Formation of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dihydroxy-1,3-thiazolidin-3-yl}butanoic acid.

    Substitution: Formation of 4-{5-[(4-Halophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid.

Scientific Research Applications

4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid
  • 4-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid
  • 4-{5-[(4-Methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

Uniqueness

The presence of the methoxy group in 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

4-[5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)

InChI Key

KBOXSNWRHOXKOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.